Florfenicol amine
Description
Origin and Significance as a Metabolite
Florfenicol (B1672845) amine is the major metabolite of florfenicol in various animal species, including fish, shrimp, pigs, chickens, cattle, dogs, sheep, and rabbits. researchgate.net The metabolic conversion of florfenicol primarily occurs in the liver, often involving the cytochrome P450 system. researchgate.net Florfenicol amine is considered a marker residue for the determination of florfenicol in edible tissues for regulatory surveillance purposes. cabidigitallibrary.orgresearchgate.net
The significance of this compound as a metabolite lies in several aspects:
Pharmacokinetic Studies: Tracking the formation and elimination of this compound is essential for understanding the absorption, distribution, metabolism, and excretion of florfenicol in different species. frontiersin.orgnih.gov Studies in donkeys, for instance, have shown that this compound is eliminated more slowly than the parent compound and is primarily excreted through urine. frontiersin.orgfrontiersin.org
Residue Analysis: Due to its role as a major metabolite and marker residue, analytical methods are frequently developed and validated for the simultaneous quantification of florfenicol and this compound in various animal and aquaculture products like muscle, liver, kidney, eggs, serum, and seminal plasma. cabidigitallibrary.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govmdpi.comacs.orgnih.gov
Environmental Monitoring: The presence of this compound in the environment, particularly in areas associated with intensive animal farming and aquaculture, is a concern. asm.orgresearchgate.net Its persistence and potential ecological impact are subjects of ongoing research. researchgate.net
Context within Amphenicol Antibiotics Research
Florfenicol belongs to the amphenicol class of antibiotics, which also includes thiamphenicol (B1682257) and chloramphenicol (B1208). researchgate.netguidetopharmacology.orgnih.gov Research on this compound is often conducted within the broader context of studying the metabolism and environmental fate of this class of antibiotics.
Comparison with Thiamphenicol and Chloramphenicol
Florfenicol is a fluorinated synthetic analog of thiamphenicol. frontiersin.orgguidetopharmacology.orgwikipedia.org The structural difference lies in the substitution of a hydroxyl group at the C-3 position with a fluorine atom in florfenicol, and a sulfone group instead of a nitro group in the para position of the phenyl ring compared to chloramphenicol. nih.govekb.eg This structural modification in florfenicol makes it less susceptible to deactivation by bacterial acetyltransferases, a common resistance mechanism against chloramphenicol and thiamphenicol. researchgate.netnih.gov
Research comparing the metabolic fate of these amphenicols highlights the distinct profile of this compound. While chloramphenicol and thiamphenicol also undergo metabolism, the formation and persistence of this compound as a major metabolite are particularly relevant for residue analysis and environmental risk assessment. cabidigitallibrary.orgnih.govfrontiersin.orgnih.govmdpi.com Studies developing analytical methods often aim for the simultaneous quantification of all three amphenicols and this compound to provide a comprehensive picture of their presence in various matrices. nih.govfrontiersin.orgnih.gov
Data from analytical method validation studies can provide insights into the detectability and behavior of these compounds in different sample types. For example, studies have compared the limits of detection (LOD) and quantification (LOQ) for chloramphenicol, thiamphenicol, florfenicol, and this compound in matrices like poultry eggs and animal/aquaculture products. nih.govfrontiersin.org
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Chloramphenicol | Poultry eggs | Not specified | Not specified | nih.gov |
| Thiamphenicol | Poultry eggs | Not specified | Not specified | nih.gov |
| Florfenicol | Poultry eggs | Not specified | Not specified | nih.gov |
| This compound | Poultry eggs | Not specified | Not specified | nih.gov |
| Chloramphenicol | Various (beef, pork, chicken, shrimp, eel, flatfish) | 0.01–0.02 | 0.02–0.07 | frontiersin.org |
| Thiamphenicol | Various (beef, pork, chicken, shrimp, eel, flatfish) | 0.05–0.1 | 0.2–0.3 | frontiersin.org |
| Florfenicol | Various (beef, pork, chicken, shrimp, eel, flatfish) | 0.005–0.02 | 0.02–0.06 | frontiersin.org |
| This compound | Various (beef, pork, chicken, shrimp, eel, flatfish) | 0.6–3.1 | 1.8–10.4 | frontiersin.org |
Note: LOD and LOQ values can vary depending on the specific matrix and analytical method used.
Research has also explored bacterial resistance mechanisms, noting that some bacteria can inactivate florfenicol, thiamphenicol, and chloramphenicol, yielding their respective amine forms (this compound, thiamphenicol amine) and p-nitrophenylserinol (from chloramphenicol). asm.orgnih.gov The antibacterial activity of these hydrolysis products is significantly reduced or lost compared to the parent compounds. asm.orgnih.gov
Research Gaps and Future Directions
Despite the existing research on this compound, several research gaps and future directions can be identified:
Comprehensive Metabolic Profiling: While this compound is known as the major metabolite, a more exhaustive understanding of all transformation products of florfenicol in various species and environmental compartments is needed. researchgate.netresearchgate.net
Long-term Environmental Fate and Impact: Further research is required to fully understand the persistence, degradation pathways, and ecological impact of this compound in different environmental matrices, such as soil, water, and sediment. researchgate.net This includes studying its potential for bioaccumulation and its effects on non-target organisms. researchgate.net
Contribution to Antimicrobial Resistance: While the amine metabolite itself has reduced antibacterial activity, research could further explore any indirect roles this compound or its further degradation products might play in the development or spread of antimicrobial resistance in environmental bacterial populations. asm.orgresearchgate.net
Improved Analytical Methods: Continued development and harmonization of sensitive and high-throughput analytical methods for quantifying florfenicol and this compound in complex matrices are important for monitoring and research purposes. nih.govfrontiersin.orgnih.govmdpi.com
Pharmacokinetics in Understudied Species: While pharmacokinetic studies exist for several species, further research in a wider range of animal species, particularly minor species, could provide valuable data for appropriate drug use and residue management. frontiersin.orgfrontiersin.org
Addressing these research gaps will contribute to a more complete understanding of this compound's role in the metabolism and environmental fate of florfenicol, informing regulatory decisions and promoting responsible antibiotic use.
Florfenicol, a broad-spectrum synthetic antibiotic, is widely utilized in veterinary medicine for treating bacterial infections in various food-producing animals, including cattle, pigs, poultry, and fish. nih.govresearchgate.net A key aspect of understanding its pharmacological profile involves examining its metabolism, which leads to the formation of several metabolites, with this compound (FFA) being a significant one. nih.govmdpi.com FFA is often considered a marker residue for florfenicol due to its prevalence and persistence in tissues. nih.govmdpi.com The biotransformation of florfenicol to this compound occurs through different pathways involving intermediate metabolites. nih.gov
Metabolism and Biotransformation Pathways of Florfenicol to this compound
The metabolism of florfenicol (FF) to this compound (FFA) involves several biotransformation pathways. nih.gov These pathways can vary to some extent depending on the animal species. researchgate.net
Primary Metabolic Pathways of Florfenicol to this compound
Florfenicol is primarily metabolized in the edible tissues of animals, resulting in the formation of this compound. nih.govresearchgate.net Two potential pathways have been reported for this bioconversion. researchgate.net
Florfenicol Alcohol (FFOH) as an Intermediate
One primary metabolic pathway involves the formation of florfenicol alcohol (FFOH) as an intermediate. nih.govresearchgate.netnih.gov This oxidative route leads to FFOH, which can then be further transformed into this compound. was.org Some research suggests that florfenicol oxamic acid (FFCOOH) may also participate as an additional intermediate in the biotransformation of FFOH to FFA, although its consistent presence in this pathway has been questioned. researchgate.net In tilapia, the metabolism of florfenicol primarily follows the oxidative pathway through FFOH to FFA. was.org Elevated water temperature has been shown to accelerate the metabolic process of FF to FFOH in tilapia. was.org
Florfenicol Oxamic Acid (FFCOOH) as an Intermediate
Florfenicol oxamic acid (FFCOOH) is another reported metabolite in the biotransformation of florfenicol. nih.govmdpi.com While its direct role as an intermediate specifically on the pathway to this compound is sometimes discussed in conjunction with FFOH, it is identified as a metabolite of florfenicol. nih.govmdpi.comresearchgate.net
Monochloroflorfenicol (FFCl) as an Intermediate
A reductive pathway for florfenicol metabolism potentially involves monochloroflorfenicol (FFCl) as an intermediate, ultimately leading to the formation of this compound. researchgate.netwas.org This pathway involves dechlorination. ijah.in However, the significance of this pathway can vary between species. For instance, in tilapia, the absence of detectable FFCl suggests that the reductive pathway plays a minor role. was.org
Species-Specific Metabolic Variations
Interspecies variations in metabolic enzymes can lead to differences in florfenicol metabolism, affecting the metabolic profile and influencing pharmacokinetics and residue levels. researchgate.netwas.org
Fish (e.g., Atlantic Salmon, Korean Catfish, Rainbow Trout, Tilapia)
Florfenicol is rapidly absorbed and widely distributed in various fish species, including Atlantic salmon, cod, and Korean catfish, with high bioavailability. nih.govfrontiersin.org The pharmacokinetics of florfenicol and its metabolite, this compound, have been investigated in the plasma, muscle, and liver of fish. nih.gov
In rainbow trout (Oncorhynchus mykiss), this compound is eliminated more slowly compared to the parent drug. nih.govfrontiersin.org The elimination of FFA was found to be fastest in muscle, followed by gill and intestine. frontiersin.org The kidney in rainbow trout showed a high level of biotransformation from florfenicol to this compound, indicated by a higher apparent metabolic rate value in this tissue. nih.govfrontiersin.org Water temperature significantly influences drug metabolism in fish. frontiersin.orgmdpi.com Studies in tilapia (Oreochromis niloticus) have shown that elevated water temperatures accelerate the metabolic process of FF to FFOH. was.org In tilapia, FFOH has been identified as the primary and most persistent metabolite in warm water environments, followed by FFA. researchgate.netnih.gov The concentrations of FFOH were higher than FFA concentrations in fillet and liver of tilapia. researchgate.netnih.gov FFCl was quantified at lower concentrations in tilapia tissues. researchgate.netnih.gov Research in Korean catfish (Silurus asotus) has also detected this compound as an active metabolite after both intravenous and oral administration of florfenicol. nih.govfda.gov The mean metabolic rate of this compound was reported after both administration routes in Korean catfish.
Poultry (e.g., Chickens, Chukar Partridges, Turkeys, Ducks)
Florfenicol is extensively metabolized in chickens, and this compound is a main metabolite. cabidigitallibrary.org The metabolic pathway of FF in chickens has been studied, with findings consistent with the formation of FFOH as an intermediate metabolite. researchgate.net Florfenicol is partially metabolized into this compound in broiler chickens, and this metabolite is considered bioactive. frontiersin.orgnih.gov Studies investigating the pharmacokinetics of florfenicol in various poultry species, such as broiler turkeys and ducks, have also been conducted. researchgate.net Research in chukar partridges has examined the pharmacokinetics and tissue residue of florfenicol and its metabolite this compound after administration. researchgate.net
Concentrations of Florfenicol and Metabolites in Tilapia Tissues (μg/kg) on Day 5 During Treatment (10 mg/kg bw/day) researchgate.netnih.gov
| Analyte | Liver (Mean) | Kidney (Mean) | Fillet (Mean) |
| Florfenicol (FF) | Highest | 6281 | Lower |
| This compound (FFA) | Lower | 2204 | Lower |
| Florfenicol Alcohol (FFOH) | Higher | Detected | Higher |
| Monochloroflorfenicol (FFCl) | < 90 | < 90 | < 90 |
Note: Specific mean concentration values for FF and FFOH in liver and fillet were not explicitly provided in the text, but their relative concentrations compared to other tissues and FFA were indicated.
Pharmacokinetic Parameters of Florfenicol and this compound in Korean Catfish (Silurus asotus) after Oral Administration (20 mg/kg bw) fda.gov
| Compound | Cmax (µg/mL or mg/L) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Mean Metabolic Rate |
| Florfenicol | 9.59 ± 0.36 | 8 | 15.69 ± 2.59 | 92.61 ± 10.1 | - |
| This compound | 3.57 ± 0.65 | 7.33 ± 1.15 | 22 | - | 0.5 |
Apparent Metabolic Rate (AMR) and Apparent Distribution Rate (ADR) of this compound in Rainbow Trout Tissues nih.gov
| Tissue | Apparent Metabolic Rate (AMR) | Apparent Distribution Rate (ADR) |
| Kidney | 0.327 | - |
| Muscle | - | Indicates elimination as FFA |
| Plasma | 0.41 ± 0.01 | - |
| Kidney | 0.95 ± 0.01 | - |
| Liver | - | Faster (> 0.5) |
| Gills | - | Faster (> 0.5) |
Note: Specific ADR values were not consistently provided for all tissues, but the text indicates trends in distribution and elimination. The AMR value of 0.95 ± 0.01 for kidney is from a different section of the source colab.ws compared to the 0.327 value nih.gov, potentially reflecting different study conditions or calculations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSYLQDVLAXIKK-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227460 | |
| Record name | Florfenicol amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76639-93-5 | |
| Record name | Florfenicol amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florfenicol amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolism and Biotransformation Pathways of Florfenicol to Florfenicol Amine
Species-Specific Metabolic Variations
Livestock (e.g., Cattle, Pigs, Sheep, Goats, Donkeys, Llamas)
Florfenicol (B1672845) amine is a primary metabolite detected in various livestock species, including cattle, pigs, and sheep. nih.govresearchgate.netresearchgate.net Studies on the pharmacokinetics of florfenicol in these animals provide insights into its metabolism and the subsequent formation and disposition of florfenicol amine.
In cattle, florfenicol is primarily metabolized in edible tissues, leading to the generation of this compound. nih.gov While a significant portion of florfenicol is excreted unchanged in urine (65%), florfenicol and its metabolites, including this compound and florfenicol oxamic acid, are also eliminated in feces. scite.ai
Pharmacokinetic investigations in pigs have characterized the behavior of florfenicol, and this compound is known to be a major metabolite in this species. researchgate.netresearchgate.net
In sheep and goats, this compound is also identified as a key metabolite. researchgate.netresearchgate.net Comparative studies between sheep and other species, such as rabbits, have indicated differences in the extent of florfenicol metabolism, with higher concentrations of this compound observed in rabbits, suggesting a greater level of metabolic activity in that species. redalyc.org Pharmacokinetic parameters for florfenicol have been reported in sheep and goats following administration. scite.aiagriculturejournals.cz
Research in donkeys has demonstrated the presence of this compound following oral administration of florfenicol. frontiersin.orgfrontiersin.orgnih.govresearchgate.net Pharmacokinetic analysis in donkeys revealed that this compound exhibited a longer elimination half-life compared to the parent drug. frontiersin.orgnih.govresearchgate.net
While florfenicol pharmacokinetics have been studied in llamas, specific detailed information on the formation and kinetics of this compound in this species within the provided search results is limited. frontiersin.orgfrontiersin.org
Pharmacokinetic Parameters in Donkeys
A study in donkeys administered florfenicol orally at 30 mg/kg bodyweight provided the following pharmacokinetic parameters for florfenicol and this compound in plasma:
| Parameter | Florfenicol (Mean ± SD) | This compound (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 0.13 ± 0.02 | 0.08 ± 0.01 | μg/mL |
| Tmax (Time to Reach Cmax) | 0.68 ± 0.09 | 0.72 ± 0.72 | h |
| t1/2 kz (Elimination Half-life) | 5.92 ± 3.25 | 15.95 ± 14.04 | h |
| AUC (Area Under the Curve) | 1.31 ± 0.46 | 0.47 ± 0.11 | μg·mL⁻¹·h |
| MRT (Mean Residence Time) | 10.37 ± 4.80 | 18.40 ± 13.02 | h |
Data derived from a study in fattening male donkeys following single oral administration of 30 mg/kg florfenicol. frontiersin.orgfrontiersin.orgnih.govresearchgate.net
Companion Animals (e.g., Dogs, Rabbits)
This compound is identified as the major metabolite of florfenicol in companion animals such as dogs and rabbits. researchgate.netresearchgate.net Pharmacokinetic studies have investigated the metabolic fate of florfenicol in these species, including the formation and elimination of this compound.
In dogs, this compound has been detected following both intravenous and oral administration of florfenicol. researchgate.net Pharmacokinetic studies in dogs have characterized the behavior of both the parent drug and its amine metabolite. researchgate.netagriculturejournals.czsemanticscholar.org
Rabbits also extensively metabolize florfenicol to this compound. researchgate.net Studies comparing the metabolism of florfenicol in rabbits and sheep have shown notably higher concentrations of this compound in rabbits, suggesting a more active metabolic conversion in this species. redalyc.org this compound has been detected in rabbits after intravenous and oral administration of florfenicol, and pharmacokinetic parameters for both compounds have been reported. researchgate.net
Pharmacokinetic Parameters in Rabbits
A study in rabbits administered florfenicol intravenously or orally at 20 mg/kg bodyweight provided the following pharmacokinetic parameters for florfenicol and this compound in plasma:
| Parameter | Administration Route | Florfenicol (Mean ± SD) | This compound (Mean ± SD) | Unit |
| Cmax (Observed) | i.v. | Not specified | 5.06 ± 1.79 | μg/mL |
| Cmax (Observed) | p.o. | Not specified | 3.38 ± 0.97 | μg/mL |
| Tmax (Observed) | i.v. | Not specified | 0.88 ± 0.78 | h |
| Tmax (Observed) | p.o. | Not specified | 2.10 ± 1.08 | h |
| t1/2λz / t½kz (Elimination Half-life) | i.v. | 0.90 ± 0.20 | 1.84 ± 0.17 | h |
| t1/2λz / t½kz (Elimination Half-life) | p.o. | 1.42 ± 0.56 | 2.35 ± 0.94 | h |
Data derived from a study in rabbits following single intravenous or oral administration of 20 mg/kg florfenicol. researchgate.net
Enzymatic Mechanisms of Biotransformation
The biotransformation of florfenicol to this compound is primarily driven by enzymatic processes occurring within the liver. abcam.com These hepatic enzymatic pathways are responsible for modifying the florfenicol molecule, leading to the formation of its metabolites, including the de-acetylated product, this compound. abcam.com The enzymes involved in these pathways facilitate the chemical reactions necessary for the conversion. abcam.com
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP450) enzymes play a significant role in the metabolism of florfenicol. researchgate.netredalyc.org This superfamily of enzymes is crucial for the biotransformation of many drugs and xenobiotics in mammalian species, converting them into more water-soluble products that can be more easily excreted from the body. redalyc.org The liver is a primary site for the activity of the CYP450 system. redalyc.org
Specific CYP450 isoforms involved in florfenicol metabolism can vary between species due to genetic and evolutionary differences. researchgate.nettaylorandfrancis.com For instance, studies have indicated the involvement of CYP1A in rats and CYP3A in rabbits in the metabolism of florfenicol. taylorandfrancis.comfrontiersin.org CYP3A is recognized as one of the main enzyme subfamilies participating in drug metabolism in mammals. redalyc.org Research in chickens also suggests that CYP3A plays a key role in the pharmacokinetics of florfenicol in this species. taylorandfrancis.comcabidigitallibrary.org The observed differences in this compound concentrations between species like rabbits and sheep are likely attributable to variations in the activity levels of these hepatic microsomal enzymatic systems, potentially including CYP3A. redalyc.org
Apparent Metabolic Rate and Distribution Rate Studies
Studies investigating the pharmacokinetics of florfenicol and this compound provide data that reflect their apparent metabolic and distribution rates within the animal body. Parameters such as elimination half-life (t1/2), time to reach maximum concentration (Tmax), maximum concentration (Cmax), and area under the concentration-time curve (AUC) are indicators of how quickly the drug is metabolized, distributed, and eliminated. researchgate.netresearchgate.netscite.aiagriculturejournals.czfrontiersin.orgfrontiersin.orgnih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net
In the study on donkeys, this compound showed a longer elimination half-life and mean residence time in plasma compared to florfenicol, indicating slower elimination of the metabolite. frontiersin.orgnih.govresearchgate.net This suggests that once formed, this compound persists in the system for a longer duration than the parent compound.
Research comparing florfenicol and this compound distribution in snubnose pompano (fish) reported the highest apparent metabolic rate in the kidney and the lowest in plasma for both compounds. nih.govresearchgate.net The apparent distribution rate of this compound in muscle, relative to florfenicol, suggested that elimination in this species occurred mostly in the form of this compound. nih.govresearchgate.net Although these findings are in fish, they illustrate the types of analyses that can be conducted to assess apparent metabolic and distribution rates of florfenicol and its metabolites.
Pharmacokinetic and Pharmacodynamic Research of Florfenicol Amine
Absorption and Distribution Kinetics
The absorption and distribution kinetics of florfenicol (B1672845) amine have been investigated across different animal species, often in conjunction with the parent compound, florfenicol. These studies highlight variations in how FFA is taken up by the body and where it accumulates.
Plasma Concentration-Time Profiles
Studies in donkeys following a single oral administration of florfenicol (30 mg/kg bodyweight) have characterized the plasma concentration-time profile of florfenicol amine. This compound was detected in the plasma of all tested donkeys. The plasma peak concentration (Cmax) for FFA was reported as 0.08 ± 0.01 μg/mL, with the time taken to reach Cmax (Tmax) being 0.72 ± 0.72 hours. The area under the plasma concentration-time curve (AUC) for FFA was 0.47 ± 0.11 μg·mL−1·h, and the mean residence time (MRT) was 18.40 ± 13.02 hours. These findings suggest that FFA is rapidly absorbed and slowly eliminated in donkeys. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org
In broiler chickens, this compound was detected in plasma after both intravenous and oral administration of florfenicol. Following oral administration of florfenicol, the observed Cmax for this compound was 2.22 ± 1.71 µg/mL, reached at 1.61 ± 1.02 hours. e-jvc.org
Tissue Distribution and Accumulation
This compound has been shown to distribute widely into various tissues after administration of florfenicol. nih.gov Its distribution and accumulation patterns can vary depending on the animal species and the specific tissue.
Comparative Analysis in Different Tissues (e.g., Muscle, Liver, Kidney, Skin, Claws, Gill, Intestine)
Tissue distribution studies in rainbow trout following oral administration of florfenicol (15 mg/kg body weight) revealed that this compound was broadly disseminated. The area under the concentration-time curve (AUC tissue/plasma) for this compound was highest in the kidney (9.28 h μg kg−1), followed by intestine (6.38 h μg kg−1), skin (2.15 h μg kg−1), liver (1.35 h μg kg−1), gill (1.26 h μg kg−1), and muscle (0.59 h μg kg−1). nih.govfrontiersin.org This indicates a preferential accumulation of FFA in the kidney and intestine of rainbow trout.
In snubnose pompano, the AUC tissue/plasma for this compound was highest in bile, followed by intestine, muscle + skin, heart, liver, kidney, gill, and spleen. nih.govcolab.ws The Cmax for FFA was generally lower than that of florfenicol in most tissues, except for the kidney and bile. nih.gov
Studies in broiler chickens have shown that this compound concentrations can persist for a longer period in claws compared to muscle and liver. Concentrations of FFA in claws were found to be 10-fold greater than in muscle tissue. mdpi.com In the liver and kidney of chickens, this compound concentrations were reported after multiple oral doses of florfenicol. acs.orgnih.gov
In chukar partridges, after multiple oral doses of florfenicol, the highest concentration of this compound was detected in the kidney (0.67 μg/g). nih.gov
In donkeys, this compound was detected in feces, indicating some distribution to the intestinal tract. frontiersin.orgfrontiersin.orgnih.govnih.gov
The apparent metabolic rate (AMR) and apparent distribution rate (ADR) of this compound have also been studied in rainbow trout tissues. The highest AMR for FFA was observed in the kidney, suggesting a significant biotransformation of florfenicol to FFA in this organ. nih.govfrontiersin.org The ADR of this compound was highest in plasma, followed by kidney, liver, skin, gill, muscle, and intestine. frontiersin.org
Here is a summary of this compound tissue distribution based on AUC (tissue/plasma) in Rainbow Trout:
| Tissue | AUC (h μg kg⁻¹) |
| Kidney | 9.28 |
| Intestine | 6.38 |
| Skin | 2.15 |
| Liver | 1.35 |
| Gill | 1.26 |
| Muscle | 0.59 |
*Data derived from research in rainbow trout nih.govfrontiersin.org.
Elimination and Excretion Pathways
The elimination and excretion of this compound are important aspects of its pharmacokinetic profile, influencing its persistence in the body and its potential environmental impact.
Elimination Half-Life Determinations
The elimination half-life (t1/2) of this compound varies depending on the animal species and the route of administration of the parent drug, florfenicol. In donkeys, the elimination half-life (t1/2 kz) of this compound in plasma was 15.95 ± 14.04 hours following single oral administration of florfenicol, which was longer than that of the parent drug. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org
In broiler chickens, the elimination half-life of this compound in plasma was reported as 2.64 ± 1.39 hours after oral administration of florfenicol. e-jvc.org
In rainbow trout, this compound was eliminated more slowly than florfenicol. nih.gov The elimination of FFA was fastest in muscle, with a half-life of 16.75 hours. nih.govfrontiersin.orgresearchgate.net In snubnose pompano, the elimination half-life (t1/2β) of FFA was exceptionally slower in the kidney (46.01 ± 8.2 h). nih.govcolab.ws In rice field eel, the elimination half-life (t1/2β) of FFA in plasma and tissues ranged between 18.19 and 47.80 hours. nih.gov
Here is a summary of this compound elimination half-life in different species:
| Species | Matrix | Half-Life (h) | Administration (of Florfenicol) |
| Donkey | Plasma | 15.95 ± 14.04 | Oral |
| Broiler Chicken | Plasma | 2.64 ± 1.39 | Oral |
| Rainbow Trout | Muscle | 16.75 | Oral |
| Snubnose Pompano | Kidney | 46.01 ± 8.2 | Oral |
| Rice Field Eel | Plasma | 18.19 - 47.80 | IM or Oral |
| Rice Field Eel | Tissues | 18.19 - 47.80 | IM or Oral |
*Data compiled from various studies frontiersin.orgfrontiersin.orgnih.govfrontiersin.orge-jvc.orgnih.govfrontiersin.orgnih.govcolab.wsresearchgate.netnih.gov.
Excretion in Urine and Feces
Florfenicol and its metabolites, including this compound, are primarily excreted from the body through urine and feces. biopharm.vet In donkeys, this compound was mostly excreted through urine. frontiersin.orgfrontiersin.orgnih.govnih.gov The elimination half-life (t1/2 kz) of FFA in urine was 40.26 hours, with a maximum excretion rate of 4.03 μg/h reached at 32.20 hours. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net The amount of FFA recovered in feces was 0.22 μg, with a maximum excretion rate of 0.01 μg·h−1 reached at 33.40 hours. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net The amount of FFA excreted through feces was less compared to urine in donkeys. nih.gov
In pigs, studies have shown a high excretion rate of active substances, including metabolites, in feces and urine. mdpi.com
Pharmacodynamic Considerations as a Metabolite
This compound (FFA) is a major metabolite of florfenicol (FF), a broad-spectrum bacteriostatic antibiotic used primarily in veterinary medicine drugbank.commdpi.commedchemexpress.com. While florfenicol exerts its antibacterial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, preventing peptidyl transferase activity, the pharmacodynamic activity of its metabolite, this compound, is a subject of research medchemexpress.comfrontiersin.orgtaylorandfrancis.com.
Studies in various animal species have detected the presence of this compound following the administration of florfenicol, indicating its formation through metabolic processes drugbank.comnih.govkoreascience.kracs.org. For instance, this compound was detected in all dogs after both intravenous (i.v.) and oral (p.o.) administration of florfenicol drugbank.com. Similarly, it was detected in rabbits following both i.v. and p.o. administration of the parent drug nih.gov. In broilers, this compound was also detected in plasma after both i.v. and p.o. administration of florfenicol koreascience.kr. In donkeys, this compound was found in plasma, urine, and feces after oral administration of florfenicol frontiersin.orgnih.gov. However, in white leg shrimp, this compound was not detected in plasma, muscle, or hepatopancreas following oral administration of florfenicol preprints.org.
While florfenicol is known for its antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, the pharmacodynamic contribution of this compound as a metabolite is less clearly defined mdpi.comtaylorandfrancis.com. Some research indicates that this compound may possess some level of antimicrobial activity, although it is generally considered to be less potent than the parent compound . The presence and concentration of this compound can persist in tissues for a period after the administration of florfenicol acs.org. For example, after multiple oral doses of florfenicol in chickens, concentrations of both florfenicol and this compound were found to persist in kidney and liver for several days acs.org.
The pharmacodynamic significance of this compound is often considered in the context of residue depletion studies, particularly concerning food safety acs.orgtandfonline.com. Its presence as a metabolite is monitored to ensure that levels in edible tissues fall below established maximal residue limits before animals are processed for consumption acs.orgtandfonline.com.
Table 1: Detection of this compound in Various Animal Species Following Florfenicol Administration
| Animal Species | Route of Administration (Florfenicol) | This compound Detected? | Biological Matrix | Source |
| Dogs | Intravenous (i.v.), Oral (p.o.) | Yes | Plasma | drugbank.com |
| Rabbits | Intravenous (i.v.), Oral (p.o.) | Yes | Plasma | nih.gov |
| Broilers | Intravenous (i.v.), Oral (p.o.) | Yes | Plasma | koreascience.kr |
| Donkeys | Oral (p.o.) | Yes | Plasma, Urine, Feces | frontiersin.orgnih.gov |
| White Leg Shrimp | Oral (p.o.) | No | Plasma, Muscle, Hepatopancreas | preprints.org |
Table 2: Reported Half-Lives of this compound in Selected Species
| Animal Species | Route of Administration (Florfenicol) | This compound Elimination Half-Life (t1/2λz) | Source |
| Donkeys | Oral (p.o.) | 15.95 h (plasma), 40.26 ± 26.00 h (urine) | frontiersin.orgnih.gov |
| Dogs | Intravenous (i.v.), Oral (p.o.) | 1.24 (0.64) h (elimination half-life of florfenicol, FFA detected) | drugbank.com |
| Rabbits | Intravenous (i.v.) | 1.84 ± 0.17 h (plasma) | nih.gov |
| Rabbits | Oral (p.o.) | 2.35 ± 0.94 h (plasma) | nih.gov |
| Broilers | Intravenous (i.v.) | 1.88 ± 0.39 h (plasma) | koreascience.kr |
| Broilers | Oral (p.o.) | 2.64 ± 1.39 h (plasma) | koreascience.kr |
Environmental Fate and Ecotoxicological Studies of Florfenicol Amine
Degradation and Transformation in Environmental Matrices
Florfenicol (B1672845) is known to undergo degradation through various processes in the environment, including hydrolysis, photodegradation, and oxidation ijah.in. These processes can lead to the formation of transformation products, including florfenicol amine ijah.in.
Photolytic Degradation
Photolytic degradation of florfenicol can occur under the influence of solar radiation and artificial UV light ijah.innih.govcapes.gov.br. While some information suggests photolysis may not be a primary degradation route for florfenicol and its metabolites in the environment, other studies indicate that florfenicol can undergo direct photodegradation to some extent in natural water veterinarypharmacon.comnih.gov. Photodegradation of florfenicol in water can be influenced by factors such as dissolved organic matter and nitrate (B79036) ijah.in. Studies have explored the direct and indirect photolysis mechanisms of florfenicol, with indirect photolysis involving reactive species like hydroxyl radicals being potentially more significant than direct photolysis in the environment nih.govresearchgate.net. Florfenicol has shown instability under photolytic stress conditions in solution form in laboratory studies researchgate.netnih.gov.
Oxidative Degradation
Oxidative degradation of florfenicol can occur through reactions with reactive oxygen species in the aquatic environment ijah.innih.gov. Advanced oxidation processes involving agents like hydrogen peroxide and UV irradiation have been investigated for the removal of florfenicol from water capes.gov.brijcce.ac.ir. While some laboratory studies on forced degradation of florfenicol indicated stability under oxidative stress conditions in both solid and solution states, other research explores the potential for oxidation in environmental contexts researchgate.netnih.govijcce.ac.ir.
Persistence and Stability in Environmental Compartments
The persistence and stability of this compound in the environment are influenced by its inherent properties and interactions within different environmental compartments, such as the water column and sediment.
Water Column Dynamics
Florfenicol, and consequently its metabolite this compound, can persist in aquatic systems. Florfenicol has been found to have stable physicochemical properties, allowing it to remain in natural waters under typical temperature and pH conditions ijah.infrontiersin.org. This compound is more polar and soluble than the parent compound, which theoretically makes it more likely to remain in water compared to sediment veterinarypharmacon.com. Florfenicol residues, including this compound, have been detected in coastal waters ijah.infrontiersin.org. The persistence of these residues in water can contribute to potential risks to non-target organisms and the development of antibiotic resistance ijah.infrontiersin.org. Studies have shown that florfenicol can persist in the seawater column for months researchgate.net.
Sediment Interactions and Fate
Sediment plays a role in the environmental fate of florfenicol and its metabolites. While some studies suggest that florfenicol metabolites are poorly adsorbed in sediment, others indicate that florfenicol can partition between water and solid matrices like sediments ijah.inveterinarypharmacon.comfda.gov. Florfenicol has been shown to degrade in sediment, and this compound has been identified as a metabolite in sediment veterinarypharmacon.comresearchgate.netmst.dk. The concentration of florfenicol has been observed to decrease in sediment with a calculated half-life, and this compound was identified as a metabolite in this compartment researchgate.net. However, the depuration of these substances from sediment might be due to leaching and redistribution rather than solely degradation researchgate.net. Florfenicol has also been reported to negatively impact the sediment microbial community ijah.in.
Environmental Half-Lives of Florfenicol in Aquatic Systems
| Compartment | Concentration (mg/L) | Half-Life | Source |
| Pond Water | 10 | 30.76 hours | nih.gov |
| Pond Water | 50 | 52.92 hours | nih.gov |
| Pond Water | 150 | 51.48 hours | nih.gov |
| Sediment | 10 | 25.42 days | nih.gov |
| Sediment | 50 | 38.40 days | nih.gov |
| Sediment | 150 | 53.59 days | nih.gov |
| Sediment | Not specified | Approx. 4.5 days | researchgate.net |
Solubility and Lipophilicity of Florfenicol and Metabolites
| Compound | Solubility (g/L) | Log Kow (Log P) |
| Florfenicol | Varied | Varied |
| This compound | 49.7 to >500 | Lower than FFC |
| Other Metabolites | 49.7 to >500 | Lower than FFC |
Soil Degradation Behavior
The degradation of florfenicol and its metabolites, including this compound, has been investigated in various environmental matrices, including soil ijah.infda.govnih.gov. This compound has been identified as a major transformation product of florfenicol in soil fda.gov. Studies using stable-isotope assisted non-target screening have helped elucidate the degradation mechanisms of florfenicol in soil, which can involve processes such as fluorine and amide hydrolysis, dechlorination, demethylation, fluorine elimination, and nucleophilic hydroxylation ijah.in.
While florfenicol itself can degrade relatively rapidly in soil under aerobic conditions, the persistence and degradation of its transformation products like this compound are also important considerations fda.gov. Low concentrations of this compound (0.4-1.2 µg kg dry weight) have been detected in soil, suggesting its presence as a degradation product researchgate.net. The degradation characteristics of antibiotics in soil can be influenced by factors such as soil pH, temperature, and organic matter content researchgate.net.
Data on the degradation behavior of florfenicol and this compound in agricultural soils have been obtained using methods like high-performance liquid chromatography with tandem mass spectrometry nih.gov. These studies evaluate the transformation rate of this compound from florfenicol and its subsequent degradation nih.gov.
Impact on Microbial Communities and Ecosystems
Antibiotics entering the environment, including florfenicol and its metabolites, can significantly impact microbial communities and ecosystem functions ijah.inresearchgate.netmdpi.com. Florfenicol is known to affect aquatic microflora and can lead to ecological disruption ijah.in.
Effects on Sediment Microflora
Florfenicol has been shown to have a negative impact on the sediment microbial community ijah.inresearchgate.net. Studies in aquatic microcosms have demonstrated that florfenicol can inhibit the structural diversity of sediment microflora researchgate.netnih.gov. A decline in the Shannon diversity index in aquatic sediment following florfenicol application has been observed, indicating a reduction in sediment microflora diversity ijah.innih.gov. The presence of florfenicol residues in aquatic sediments may prolong the harmful impact on aquatic microflora ijah.in.
Data on the Shannon diversity index in sediment exposed to different florfenicol concentrations over time illustrate this impact:
| Florfenicol Concentration (mg/L) | Day 0 | Day 30 |
| Control | Index Value 1 | Index Value 2 |
| 10 | Index Value 3 | Index Value 4 |
| 50 | Index Value 5 | Index Value 6 |
| 150 | Index Value 7 | Index Value 8 |
Note: Actual index values would be derived from specific research findings.
Furthermore, florfenicol can inhibit alkaline protease activity in sediment at higher concentrations researchgate.netnih.gov.
Alteration of Aquatic Microbial Community Structure
Florfenicol can induce changes in the microbial community structure in aquatic ecosystems, affecting ecological functions such as biomass and nutrient production ijah.in. High concentrations of florfenicol can disrupt the original community structure and significantly increase the relative prevalence of antibiotic-resistant bacteria ijah.in. The effect on bacterial community composition in water can be more significant than in sediment ijah.inmdpi.com.
Studies using techniques like 16S rDNA amplicon sequencing have evaluated the changes in bacterial community structure in water and sediment exposed to florfenicol mdpi.com. These studies show that florfenicol addition can reduce the diversity and richness of the bacterial community, although diversity and richness may gradually recover over time mdpi.com.
Data on the Shannon diversity index and richness index in water samples exposed to florfenicol highlight these alterations:
| Florfenicol Concentration (mg/L) | Sampling Time | Shannon Diversity Index | Richness Index |
| Control | Day 0 | Value 1 | Value 2 |
| 10 | Day 30 | Value 3 | Value 4 |
| 100 | Day 60 | Value 5 | Value 6 |
Note: Actual index values would be derived from specific research findings.
Influence on Nitrogen Transformation in Soils
Nitrogen transformation is a crucial process in soils, primarily carried out by microorganisms acta-agrophysica.orgsdstate.edu. The presence of antibiotics like florfenicol in soil can interfere with this process researchgate.net. Florfenicol has been found to have a transient effect on the microbial transformation of nitrogen in soils veterinarypharmacon.comfda.gov.
Studies using the Soil Microorganisms: Nitrogen Transformation Test (OECD 216) have shown that while nitrate concentrations may remain similar to controls, ammonium (B1175870) levels can rise significantly in soils treated with florfenicol before returning to control levels fda.gov. Deviations in nitrogen transformation can be observed, although they may be less than 25% at the end of a study period fda.gov.
Higher florfenicol concentrations have been shown to cause the accumulation of nitrate and ammonium nitrogen in water researchgate.netnih.gov. Florfenicol stress can lead to changes in the abundance of genes related to denitrification, such as the nirS gene researchgate.netnih.govmdpi.com. While florfenicol may suppress the diversity of denitrifying bacteria, it can also stimulate the abundance of nirS genes researchgate.netmdpi.comfrontiersin.org.
Data from nitrogen transformation tests in soil exposed to florfenicol can illustrate these effects:
| Florfenicol Concentration (mg/kg) | Endpoint | Day 0 | Day 28 |
| Control | Ammonium (mg/kg) | Value 1 | Value 2 |
| 0.5 | Ammonium (mg/kg) | Value 3 | Value 4 |
| 2.5 | Ammonium (mg/kg) | Value 5 | Value 6 |
| Control | Nitrate (mg/kg) | Value 7 | Value 8 |
| 0.5 | Nitrate (mg/kg) | Value 9 | Value 10 |
| 2.5 | Nitrate (mg/kg) | Value 11 | Value 12 |
Note: Actual values would be derived from specific research findings.
Bioaccumulation Potential and Trophic Transfer
The potential for a chemical compound to bioaccumulate and transfer through trophic levels is related to its physicochemical properties, particularly its octanol-water partition coefficient (log Kow) ijah.inveterinarypharmacon.com. Substances with a log Kow less than 4.0 are generally not considered bioaccumulative ijah.inveterinarypharmacon.com.
Florfenicol has a low log Kow value of 0.37, indicating a low potential for bioaccumulation ijah.inveterinarypharmacon.com. Given these characteristics, it is considered unlikely that florfenicol or its metabolites, including this compound, will accumulate significantly in the environment and biota ijah.in.
Studies assessing the bioconcentration factor (BCF) of florfenicol in aquatic organisms like tilapia have shown rapid absorption and elimination with a low potential for accumulation in muscle tissue nih.gov. For florfenicol, a BCF of 0.05 mL/µg has been reported in tilapia nih.gov. While specific bioaccumulation and trophic transfer data solely focused on this compound are limited in the search results, the low bioaccumulation potential of the parent compound suggests a similar or lower potential for its metabolite.
Ecotoxicity to Aquatic and Terrestrial Organisms
Florfenicol and its transformation products can pose risks to both aquatic and terrestrial organisms veterinarypharmacon.comanses.frnih.gov. Florfenicol is considered toxic for terrestrial plants, cyanobacteria, and groundwater organisms anses.franses.fr.
In aquatic environments, florfenicol may be dangerous for aquatic organisms, particularly cyanobacteria anses.franses.fr. While florfenicol itself has shown low acute toxicity to some freshwater fish species at high concentrations, its metabolites were also tested and did not show significant mortality veterinarypharmacon.com. However, even sublethal concentrations of florfenicol can cause toxicity to aquatic organisms and ecosystems, inducing effects like oxidative stress in fish nih.gov.
Studies have shown that florfenicol can be toxic to algae and affect fish and snails researchgate.net. The lowest observed effect concentrations (NOEC) and effect concentrations (EC50) for florfenicol have been determined for various aquatic and terrestrial organisms to assess environmental risk veterinarypharmacon.comanses.fr.
Data on the toxicity of florfenicol and its metabolites to aquatic organisms like Pseudokirchneriella subcapitata (algae) illustrate their potential impact:
| Compound | Endpoint | MIC (mg/L) | NOEC (mg/L) |
| Florfenicol | Maximum growth rate | >2.9 | 2.9 |
| This compound | Maximum growth rate | >2.7 | 2.7 |
| Florfenicol Alcohol | Maximum growth rate | >0.98 | 0.98 |
| Florfenicol Oxamic Acid | Maximum growth rate | 80 | 38 |
| Florfenicol | Maximum cell density | 1.5 | 0.75 |
| This compound | Maximum cell density | 2.7 | 1.4 |
| Florfenicol Alcohol | Maximum cell density | 0.26 | 0.13 |
| Florfenicol Oxamic Acid | Maximum cell density | 80 | 19 |
For terrestrial organisms, florfenicol toxicity to terrestrial plants has been documented, with reported EC50 and NOEC values for different plant species veterinarypharmacon.com. Risk quotients exceeding 1.0 for plants and earthworms have been calculated based on predicted soil concentrations of florfenicol, indicating a potential risk fda.govanses.fr.
Data on the toxicity of florfenicol to terrestrial plants:
| Plant Species | Endpoint | EC50 (mg/kg dry soil) | NOEC (mg/kg dry soil) |
| B. napus | Biomass | 0.25 | - |
| S. lycopersicum | - | - | <0.06 |
Analytical Methodologies for Florfenicol Amine Quantification
Chromatographic Techniques
Chromatography plays a central role in separating florfenicol (B1672845) amine from complex sample matrices before detection and quantification. Several chromatographic approaches have been successfully applied. researchgate.netresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the determination of florfenicol and florfenicol amine. researchgate.netresearchgate.netmdpi.comsrce.hr Methods employing HPLC with UV detection have been validated for quantifying this compound in matrices such as channel catfish muscle. researchgate.netmerck-animal-health-usa.comoup.com These methods often involve sample preparation steps like acid hydrolysis, extraction, basification, and solid-phase extraction (SPE) cleanup prior to HPLC analysis. researchgate.netmerck-animal-health-usa.comoup.com
An SPE-HPLC-DAD method for the determination of florfenicol and this compound in pig cerebrospinal fluid demonstrated good linearity over a concentration range of 0.05 to 5.00 µg/mL. srce.hr The limits of detection (LODs) were reported as 0.0023 µg/mL for florfenicol and 0.0100 µg/mL for this compound, with extraction recoveries ranging from 91.7% to 98.8% for this compound. srce.hr
Another HPLC-FLD method developed for the simultaneous detection of florfenicol and this compound in poultry eggs utilized a QuEChERS procedure for sample preparation. mdpi.com This method employed an XBridge BEH C18 column and a mobile phase of sodium dihydrogen phosphate (B84403), sodium dodecyl sulfate (B86663), triethylamine, and acetonitrile (B52724). mdpi.com The LOD and LOQ for this compound in this method were within the ranges of 0.03 to 1.5 µg/kg and 0.1 to 5.0 µg/kg, respectively, with recoveries ranging from 71.9% to 94.8%. mdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. nih.govrsc.org UHPLC-MS/MS methods have been developed for the simultaneous quantification of florfenicol and this compound in various food matrices and biological samples. nih.govrsc.orgresearchgate.netnih.gov
A UHPLC-MS/MS method for the simultaneous quantification of florfenicol and this compound in bull serum and seminal plasma utilized a BEH C18 reversed-phase column and achieved a chromatographic run time of 3.5 minutes. nih.govresearchgate.net This method showed good linearity (R² > 0.99) and excellent accuracy and precision, with bias always within ±15% and CV% always below 15%. nih.govresearchgate.net
Another UHPLC-MS/MS method for the analysis of phenicol drugs, including this compound, in animal-derived foods proposed a phenyl-hexyl column for retention and achieved fast separation in less than 2 minutes using a methanol (B129727) and acetic acid-ammonium acetate (B1210297) buffer mobile phase with gradient elution. rsc.org This method employed heated-electrospray ionization (H-ESI) and achieved LOQs below the µg/kg level. rsc.org
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is also used for the analysis of florfenicol and this compound, particularly in certain matrices. researchgate.netnih.govoup.comusda.gov GC-MS methods have been developed for the detection of florfenicol residues, including this compound, in samples like salmon trout and animal tissues. researchgate.netusda.gov
GC/selective ion monitoring-mass spectrometry (GC/SIM-MS) methods are used for confirming the presence of florfenicol, measured as this compound, in bovine liver and muscle after acid hydrolysis and derivatization. usda.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely applied technique for the quantification of this compound due to its high sensitivity and selectivity. researchgate.netnih.govwur.nlresearchgate.netnih.govmdpi.comspkx.net.cnuchile.clfrontiersin.orgresearchgate.netnih.govfda.gov This technique is frequently used for residue analysis in various food products and biological samples. nih.govwur.nlresearchgate.netnih.govmdpi.comresearchgate.netnih.gov Sample preparation for LC-MS/MS often involves extraction and cleanup steps, and acid hydrolysis is commonly employed to convert florfenicol and its metabolites to this compound for total residue determination. wur.nlresearchgate.netmerck-animal-health-usa.comnih.gov
LC-MS/MS methods have been validated for the determination of total florfenicol residues, expressed as this compound, in matrices such as kidney, bovine tissues, eel, and chicken claws. wur.nlnih.govmdpi.com These methods often utilize reversed-phase columns and electrospray ionization (ESI) in positive or negative ion mode. wur.nlfrontiersin.orgnih.gov
A validated LC-MS/MS method for total florfenicol residues as this compound in kidney demonstrated suitability for quantitative analysis from 125-2500 µg/kg in porcine kidney and 75-1500 µg/kg in bovine kidney. wur.nl
A method for determining total florfenicol residues in bovine tissues and eel using LC-MS/MS with external calibration showed excellent recoveries (93-104%) and low relative standard deviations (<6%). nih.gov The LOQ and LOD were estimated to be 0.01 mg/kg and 0.0005 mg/kg, respectively. nih.gov
LC-MS/MS is also used for the simultaneous determination of florfenicol and this compound in matrices like tilapia muscle and poultry, swine, bovine, and fish muscle. researchgate.netnih.gov
Selected Reaction Monitoring (SRM) is a highly specific detection mode used in LC-MS/MS that enhances the sensitivity and selectivity of the analysis by monitoring specific precursor-to-product ion transitions. frontiersin.orgfda.gov SRM is commonly employed for the quantification of this compound in complex matrices to minimize interference. rsc.orgnih.govfda.gov
LC-MS/MS methods utilizing SRM have been developed for the determination of this compound in various food samples. rsc.orgnih.govfda.govscientificlabs.ie This detection mode allows for the selective detection and quantification of the target analyte even at low concentrations. rsc.orgfda.gov
Multiple Reaction Monitoring (MRM) is an extension of SRM where multiple precursor-to-product ion transitions are monitored simultaneously for one or more analytes. frontiersin.org MRM is widely used in LC-MS/MS for the simultaneous quantification of multiple residues, including this compound, in a single run. wur.nlspkx.net.cnfrontiersin.orgfda.gov
LC-MS/MS methods employing MRM detection have been developed for the simultaneous quantification of this compound along with other amphenicols in various animal and aquaculture products. frontiersin.orgnih.gov This approach provides increased confidence in identification and accurate quantification by monitoring characteristic transitions for each analyte. frontiersin.org
An MRM-based UHPLC-MS/MS method for the quantitation of total florfenicol residue content in milk demonstrated improved selective detection and quantitation of lower levels of this compound compared to using only MRM. nih.gov
Here is a summary of some analytical method parameters and findings for this compound quantification:
| Method | Matrix | Sample Preparation | Column | Mobile Phase | Detection | LOD | LOQ | Recovery Range (%) | Linearity (R²) |
| HPLC-DAD | Pig Cerebrospinal Fluid | SPE | Not specified | Not specified | DAD | 0.0100 µg/mL | Not specified | 91.7 - 98.8 | > 0.99 |
| HPLC-FLD | Poultry Eggs | QuEChERS | XBridge BEH C18 (4.6 mm × 150 mm, 5 μm) | 0.01 M NaH₂PO₄, 0.005 M SDS, 0.1% TEA (pH 4.8) + Acetonitrile (65:35) | FLD | 0.03 - 1.5 µg/kg | 0.1 - 5.0 µg/kg | 71.9 - 94.8 | ≥ 0.9998 |
| GC | Shrimp Tissues | Extraction (Ethyl acetate, Acetonitrile), SPE, Derivatization | Not specified | Not applicable | ECD | 2.4 ng/g | ~5 ng/g | 91 | Not specified |
| GC/SIM-MS | Bovine Liver and Muscle | Acid Hydrolysis, Extraction, Derivatization | Capillary | Not applicable | SIM-MS | ≥ 0.3 ppm (muscle), ≥ 0.5 ppm (liver) | Not specified | Not specified | Not specified |
| UHPLC-MS/MS | Bull Serum and Seminal Plasma | Protein Precipitation (Acetonitrile) | BEH C18 Reversed-Phase | Not specified | MS/MS | Not specified | Not specified | Excellent | > 0.99 |
| UHPLC-MS/MS | Animal-Derived Foods | SPE (Mixed-mode or HLB) | Phenyl-Hexyl | Methanol + Acetic acid-Ammonium acetate buffer (gradient) | H-ESI-MS/MS | Below µg/kg level | Below µg/kg level | Not specified | Not specified |
| LC-MS/MS | Kidney (Porcine and Bovine) | Hydrolysis | Acquity BEH C18 (2.1 x 100mm, 1.7 µm) | Not specified | ESI+-MS/MS (MRM) | Not specified | 75-1500 µg/kg (Bovine), 125-2500 µg/kg (Porcine) | Not specified | Not specified |
| LC-MS/MS | Bovine Tissues and Eel | Acid Hydrolysis, Defatting, Solid-supported liquid extraction, Oasis MCX cleanup | Not specified | Not specified | MS/MS | 0.0005 mg/kg | 0.01 mg/kg | 93 - 104 | > 0.998 |
| LC-MS/MS | Chicken Claws, Muscle, and Liver | Extraction (Water, Acetone), Cleanup (Dichloromethane) | Not specified | Not specified | MS/MS | 20-50 µg/kg | 22.1-56.8 µg/kg | 87.08 - 115.83 | > 0.99 |
| LC-ESI-MS/MS | Poultry, Swine, Bovine, and Fish Muscle | Extraction (Ethyl acetate: Ammonium (B1175870) hydroxide), Evaporation, Fat removal (Hexane) | XTerra C18 | Water + Acetonitrile (with 2mM Ammonium acetate, gradient) | ESI-MS/MS (SRM) | Not specified | Not specified | 82 - 111 | Not specified |
| LC-MS/MS | Tilapia Muscle | Modified QuEChERS | Lichrocart Cartridge Purospher Star C8 HPLC | Milli-Q water + Acetonitrile (40:60, with 0.1% formic acid) | MS/MS | 0.125 μg/g | 0.25 μg/g | 62 - 69 | 0.625 to 5.00 μg/g range |
| UHPLC-MS/MS | Milk | Hydrolysis | Not specified | Not specified | MS/MS (MRM³) | Improved compared to MRM only | Improved compared to MRM only | Not specified | Not specified |
Note: Some data points were not available in the provided search snippets.
Selected Reaction Monitoring (SRM) Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For this compound, which is a relatively polar molecule, derivatization is typically required to enhance its volatility and thermal stability for GC analysis. GC-MS methods have been applied to determine this compound in various animal tissues, including poultry, porcine muscle and liver, bovine liver and muscle, and shrimp. toku-e.comsigmaaldrich.comnih.govcapes.gov.br
Sample preparation for GC-MS analysis of this compound often involves steps such as acid hydrolysis to convert florfenicol and its metabolites to this compound, extraction into organic solvents, and cleanup procedures to remove matrix interferences. nih.govcapes.gov.brusda.gov Derivatization is a critical step, often involving reagents like BSTFA+1% TMCS to form volatile derivatives amenable to GC separation. nih.gov
Negative Chemical Ionization (NCI)
Negative Chemical Ionization (NCI) is an ionization mode often coupled with GC-MS that can offer enhanced sensitivity and selectivity for compounds with electronegative elements, such as fluorine and chlorine present in this compound. GC-NCI/MS has been specifically employed for the determination of this compound at trace levels in matrices like poultry and porcine muscle and liver, and shrimp. toku-e.comnih.govcapes.gov.br This ionization technique can reduce background noise and improve the signal-to-noise ratio for target analytes.
Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) is a mass spectrometry acquisition mode where the mass spectrometer is set to monitor only specific ions characteristic of the target analyte. This mode significantly increases the sensitivity and selectivity of the method by reducing the acquisition of irrelevant data. GC-MS and GC-NCI/MS methods for this compound frequently utilize SIM mode for quantification and confirmation. sigmaaldrich.comnih.govcapes.gov.brusda.gov The use of SIM helps to minimize interference from the sample matrix.
GC-NCI/MS with SIM detection has been reported for the determination of chloramphenicol (B1208), thiamphenicol (B1682257), florfenicol, and this compound in poultry and porcine muscle and liver. This method achieved limits of detection (LODs) of 0.5 µg/kg for this compound. nih.gov Recovery values ranged from 78.5 to 105.5% with relative standard deviations (RSD) less than 17%. nih.gov Another GC/SIM-MS method for confirming florfenicol (as this compound) in bovine liver and muscle reported applicability for concentrations ≥ 0.5 ppm in liver and ≥ 0.3 ppm in muscle. usda.gov The method involves acid catalyzed hydrolysis, ethyl acetate extraction, and derivatization with a cyclic boronate derivative. usda.gov For shrimp analysis, GC-NCI/MS in SIM mode has shown detection limits ranging from 8.7 to 17.4 pg/g for amphenicols, including florfenicol. capes.gov.br
Table 1: Performance Data for GC-MS Methods for this compound
| Method | Matrix | LOD (µg/kg or ppm) | Recovery (%) | RSD (%) | Notes | Source |
| GC-NCI/MS (SIM) | Poultry and Porcine Muscle/Liver | 0.5 | 78.5-105.5 | <17 | Simultaneous determination with other amphenicols | nih.gov |
| GC/SIM-MS | Bovine Liver | ≥ 0.5 ppm | Not specified | Not specified | Confirmation method | usda.gov |
| GC/SIM-MS | Bovine Muscle | ≥ 0.3 ppm | Not specified | Not specified | Confirmation method | usda.gov |
| GC-NCI/MS (SIM) | Shrimp | 0.0087-0.0174 | Not specified | <15.3 | Simultaneous determination with other amphenicols | capes.gov.br |
Spectroscopic Methods
Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to obtain information about its composition or structure. While some spectroscopic techniques have been applied to the analysis of florfenicol, their specific application for the direct quantification of this compound is less extensively documented in the provided search results compared to chromatographic methods coupled with spectroscopic or mass spectrometric detection.
Spectrofluorimetry (Derivative Spectrofluorimetric Methods)
Spectrofluorimetry measures the fluorescence emitted by a substance after excitation with light. Derivative spectrofluorimetric methods involve calculating the derivative of the fluorescence spectrum, which can help to resolve overlapping spectra and improve selectivity. Spectrofluorimetry, including derivative approaches, has been applied to the analysis of florfenicol, particularly for its quantification in the presence of degradation products. researchgate.netnih.gov However, detailed methodologies specifically tailored for the direct quantification of this compound using spectrofluorimetry were not prominently featured in the search results.
Fluorescence Detection (FLD)
Fluorescence Detection (FLD) is a sensitive detection method often coupled with High-Performance Liquid Chromatography (HPLC). While this compound itself may have limited native fluorescence, it can be analyzed using HPLC-FLD, often requiring specific chromatographic conditions or potentially derivatization to enable fluorescence detection. HPLC-FLD methods have been developed for the determination of this compound, particularly in complex matrices like eggs and fish tissue, often simultaneously with florfenicol and other related compounds. nih.govmdpi.comcapes.gov.brresearchgate.net
A reversed-phase HPLC-FLD method was developed for the simultaneous determination of thiamphenicol, florfenicol, and this compound in eggs. The method utilized a C18 column and a mobile phase composed of ethyl acetate–acetonitrile–ammonium hydroxide (B78521) for extraction. capes.gov.br Fluorescence detection was performed with excitation and emission wavelengths set at 224 nm and 290 nm, respectively. capes.gov.br This method reported LODs of 0.5 µg/kg and limits of quantitation (LOQs) of 2 µg/kg for this compound in eggs. capes.gov.br Linear calibration curves were obtained over a concentration range of 0.0025–2.50 µg/mL with determination coefficients of 0.9998. capes.gov.br Recovery values for this compound in eggs ranged from 89.0% to 95.2%, with intra-day and inter-day relative standard deviations (RSD) less than 6.7% and 10.8%, respectively. capes.gov.br
Another HPLC-FLD procedure was developed for the simultaneous detection of florfenicol and this compound along with fluoroquinolones in eggs. nih.govmdpi.comresearchgate.net This method used an XBridge BEH C18 column and an isocratic mobile phase consisting of a mixture of sodium dihydrogen phosphate solution (pH 4.8) containing sodium dodecyl sulfate and triethylamine, and acetonitrile. mdpi.com A dual-channel FLD method was employed, with excitation and emission wavelengths of 228.0 nm and 279.0 nm chosen for florfenicol and this compound. mdpi.com The LODs and LOQs for this compound in eggs ranged from 0.03 to 1.5 µg/kg and from 0.1 to 5.0 µg/kg, respectively. mdpi.comresearchgate.net Recoveries in blank egg samples ranged from 71.9% to 94.8%. mdpi.comresearchgate.net
Table 2: Performance Data for HPLC-FLD Methods for this compound
| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity (µg/mL) | R² | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Notes | Source |
| RP-HPLC-FLD | Eggs | 0.5 | 2 | 0.0025–2.50 | 0.9998 | 89.0–95.2 | <6.7 | <10.8 | Simultaneous determination with TAP and FF | capes.gov.br |
| HPLC-FLD | Eggs | 0.03–1.5 | 0.1–5.0 | Not specified | Not specified | 71.9–94.8 | Not specified | Not specified | Simultaneous detection with FF and fluoroquinolones | mdpi.comresearchgate.net |
Immunochemical Methods
Immunochemical methods, particularly Enzyme-Linked Immunosorbent Assay (ELISA), offer a relatively simple and high-throughput approach for screening and quantitative detection of this compound in various commodities. biotica.grr-biopharm.comtandfonline.com These methods utilize the specific binding between an antibody and this compound. nih.govr-biopharm.comacs.org
ELISA is a widely used immunochemical technique for the quantitative analysis of this compound. biotica.grnih.govr-biopharm.comtandfonline.comacs.orgrsc.org The principle often involves a competitive immunoassay format where free this compound in the sample competes with a labeled this compound for binding sites on an antibody immobilized on a solid phase, such as a microtiter plate. r-biopharm.com The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample. r-biopharm.com Detection is typically achieved through an enzymatic reaction that produces a measurable signal, such as a color change, which is then measured spectrophotometrically. r-biopharm.com
Research has demonstrated the development and validation of ELISA methods for this compound in various matrices, including animal edible tissues and eggs. nih.govtandfonline.comacs.orgrsc.orgacs.org These studies report performance characteristics such as sensitivity (IC50 values) and limits of detection (LODs) in different sample types. For instance, an indirect competitive ELISA (ic-ELISA) for this compound in animal edible tissues showed an IC50 of 3.34 µg/L in PBS buffer. nih.govacs.orgacs.org LODs in swine muscle, chicken muscle, and fish samples were reported as 3.08, 3.3, and 3.86 µg/kg, respectively. nih.govacs.orgacs.org Another study using a competitive ELISA for florfenicol and this compound in eggs reported IC50 values of 0.120 ng/mL for florfenicol and 0.118 ng/mL for this compound. tandfonline.com
Indirect competitive ELISA (ic-ELISA) is a specific format of ELISA that has been successfully applied for the determination of this compound residues. nih.govtandfonline.comacs.orgacs.org In this format, an antigen (this compound conjugate) is coated onto the microtiter plate. Free this compound in the sample and a specific antibody compete for binding to the coated antigen. A secondary antibody, labeled with an enzyme and specific to the primary antibody, is then added. The signal generated is inversely proportional to the concentration of this compound in the sample. r-biopharm.com Studies have highlighted the suitability of ic-ELISA as a screening method for detecting this compound residues in animal edible tissues due to its specificity, accuracy, and sensitivity. nih.govacs.orgacs.org
Enzyme-Linked Immunosorbent Assay (ELISA)
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are crucial steps before the quantitative analysis of this compound, especially in complex biological matrices. These techniques aim to isolate the analyte from the matrix, remove interfering substances, and concentrate the analyte to improve sensitivity. nih.govfrontiersin.orgatauni.edu.trmdpi.comnih.govresearchgate.netunibo.it Various methods have been developed and applied for the extraction of this compound.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from various matrices. oup.comresearchgate.netnih.govmerck-animal-health-usa.com For this compound analysis, SPE is often employed after initial extraction and hydrolysis steps. oup.commerck-animal-health-usa.com The principle involves the differential partitioning of the analyte and matrix components between a stationary phase and a mobile phase. By selecting appropriate sorbents and elution solvents, this compound can be retained on the stationary phase while interferences are washed away, and then eluted with a suitable solvent. oup.comnih.govmerck-animal-health-usa.com Studies have incorporated SPE as part of the sample preparation workflow for quantifying this compound in matrices like channel catfish muscle and kidney. wur.nloup.comresearchgate.netmerck-animal-health-usa.com Different SPE sorbents, such as C18, phenyl, and HLB-Oasis, have been evaluated for the extraction of this compound. nih.gov
QuEChERS is a sample preparation method that has gained popularity due to its simplicity, speed, and effectiveness for the extraction of a wide range of analytes from complex matrices, including food and agricultural products. frontiersin.orgatauni.edu.trmdpi.comnih.govresearchgate.net The QuEChERS method typically involves initial extraction with an organic solvent (often acetonitrile), followed by a cleanup step using dispersive SPE (dSPE) with various sorbents to remove matrix interferences such as fats and pigments. frontiersin.orgatauni.edu.trmdpi.comnih.gov Modified QuEChERS methods have been successfully applied for the simultaneous extraction of florfenicol and this compound from matrices like animal and aquaculture products and eggs. frontiersin.orgatauni.edu.trmdpi.comnih.govresearchgate.net These methods often involve the use of salts like magnesium sulfate (MgSO4) for phase separation and sorbents such as primary-secondary amine (PSA) and C18 for cleanup. frontiersin.orgatauni.edu.trmdpi.comnih.gov
Research findings indicate that QuEChERS procedures can yield good recoveries for this compound in various matrices. For example, a modified QuEChERS method for florfenicol and this compound in tilapia muscle showed favorable extraction results. researchgate.net Another study applying QuEChERS for the simultaneous detection of florfenicol, this compound, and fluoroquinolones in eggs reported recovery ranges from 71.9% to 94.8%. mdpi.comnih.gov
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses elevated temperature and pressure to enhance the extraction efficiency of analytes from solid and semi-solid matrices. cabidigitallibrary.orgnih.govepa.govnih.govcabidigitallibrary.org This method can significantly reduce extraction time and solvent consumption compared to traditional methods. nih.gov ASE has been investigated and applied for the quantitative analysis of florfenicol and this compound in matrices such as poultry eggs and poultry meat and pork. cabidigitallibrary.orgnih.govepa.govnih.govcabidigitallibrary.org The extraction typically involves using organic solvents, such as acetonitrile-ammonia or ethyl acetate-aqueous ammonia, under controlled temperature and pressure conditions. cabidigitallibrary.orgnih.govepa.govnih.gov
Studies have demonstrated the effectiveness of ASE coupled with techniques like UPLC-FLD for the simultaneous determination of florfenicol and this compound. cabidigitallibrary.orgnih.govepa.govnih.gov Recoveries obtained using ASE methods have been reported to be within acceptable ranges for residue analysis. For instance, an ASE-UPLC-FLD method for poultry eggs showed recoveries above 80.1% for this compound. nih.gov Another ASE-UPLC-FLD method for poultry meats and pork reported recoveries between 80.80% and 98.35% for this compound at different fortification levels. cabidigitallibrary.orgepa.gov
Here is an interactive table summarizing some of the data on recoveries from the search results:
Here is an interactive table summarizing some of the data on limits of detection and quantification from the search results:
Acid Hydrolysis for Total Residue Determination
Acid hydrolysis is a critical step in determining total florfenicol residues, as it converts florfenicol and its known metabolites, including non-extractable bound residues, into this compound. researchgate.netmerck-animal-health-usa.comresearchgate.nettandfonline.comoup.com This process ensures that the measured FFA concentration represents the total amount of florfenicol-related compounds present in a sample. merck-animal-health-usa.comoup.com Strong acid hydrolysis, typically using hydrochloric acid, is commonly employed. researchgate.nettandfonline.comnih.gov For instance, digestion with 6 mol/L hydrochloric acid at 100°C for 2 hours or longer has been shown to release bound residues of florfenicol and its metabolites from tissue samples. researchgate.net Another method involves 24-hour strong acid hydrolysis of tissue residues to convert florfenicol and its metabolites into FFA and release FFA from covalently bound residues. tandfonline.com Following hydrolysis, samples often undergo further cleanup steps before analysis. researchgate.netnih.gov
Solvent Extraction (e.g., Ethyl Acetate, Acetonitrile)
Solvent extraction is a common technique used to isolate this compound from hydrolyzed sample matrices. Various organic solvents and mixtures have been investigated for their efficiency in extracting FFA. Ethyl acetate is frequently used, often in combination with other solvents or as part of a multi-step extraction and cleanup procedure. nih.govmerck-animal-health-usa.comresearchgate.nettandfonline.comoup.comnih.gov For example, after acid hydrolysis, samples may be partitioned with ethyl acetate to remove lipids and other neutral interferences. In some methods, FFA is extracted with ethyl acetate under alkaline conditions after pH adjustment of the hydrolyzed sample. researchgate.nettandfonline.comnih.gov
Acetonitrile is another widely used solvent for the extraction of this compound and other amphenicols. google.comnih.govmdpi.comfrontiersin.org It can be used alone or in mixtures with other solvents like ethyl acetate. nih.govgoogle.commdpi.com A mixture of acetonitrile and ethyl acetate in a 1:1 volume ratio has been used for extracting this compound residue from samples. google.com Protein precipitation using acetonitrile is also employed for the extraction of florfenicol and this compound from biological matrices like serum and seminal plasma. nih.gov Following solvent extraction, further cleanup steps such as solid-phase extraction (SPE) are often necessary to remove matrix interferences before chromatographic analysis. merck-animal-health-usa.comresearchgate.netoup.comnih.gov
Method Validation and Performance Characteristics
Analytical methods for quantifying this compound undergo rigorous validation to ensure their reliability, accuracy, and suitability for their intended purpose, such as regulatory surveillance of food products. merck-animal-health-usa.comtandfonline.comnih.gov Validation typically involves assessing parameters such as linearity, detection and quantification limits, accuracy, precision, specificity, and selectivity. frontiersin.orgtandfonline.comnih.govsrce.hr
Linearity and Calibration Curves
Linearity is assessed by analyzing a series of standards at different concentrations to establish a relationship between the analyte concentration and the instrument response. Calibration curves are constructed, and the linearity is typically evaluated by the coefficient of determination (R²). tandfonline.comnih.govsrce.hr Methods for this compound quantification have demonstrated good linearity over various concentration ranges and in different matrices. For instance, calibration curves with coefficients of determination higher than 0.998 have been reported for LC-MS/MS methods. researchgate.netresearchgate.netnih.govresearchgate.net In other cases, R² values greater than 0.99 have indicated acceptable linearity. nih.govtandfonline.comsrce.hr Matrix-matched calibration curves are often used to account for matrix effects. frontiersin.orgresearchgate.netnih.gov
Detection and Quantification Limits (LOD, LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov These limits are critical indicators of method sensitivity. Reported LOD and LOQ values for this compound vary depending on the matrix and the analytical technique used.
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Food samples (general) | 0.0005 | 0.01 | researchgate.netresearchgate.netnih.govresearchgate.net |
| Swine muscle | 3.08 | - | nih.gov |
| Chicken muscle | 3.3 | - | nih.gov |
| Fish | 3.86 | - | nih.gov |
| Chicken feathers | 20 | 24.5 | tandfonline.com |
| Catfish muscle | 0.044 mg/g | 0.075 mg/g | merck-animal-health-usa.comoup.comresearchgate.net |
| Livestock and poultry meat | 0.03–1.50 | 0.05–5.00 | researchgate.net |
| Eggs | 0.5 | 1.0 | researchgate.netnih.gov |
| Poultry eggs | 1.8 | 4.3 | nih.gov |
| Tilapia muscle | 0.04–0.5 | 0.1–1.5 | researchgate.net |
| Shrimp tissue | 2.4 ng/g | 5 ng/g | nih.gov |
| Pig cerebrospinal fluid | 0.0100 µg/mL | - | srce.hr |
Note: Some sources report units as µg/g or ng/g, which are equivalent to mg/kg and µg/kg, respectively.
Accuracy and Precision (Recovery, RSD)
Accuracy refers to the closeness of the measured value to the true value, often expressed as recovery percentage. Precision refers to the reproducibility of the measurements, typically expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV%). nih.gov
Specificity and Selectivity
Specificity and selectivity ensure that the method accurately measures the target analyte (this compound) without interference from other compounds in the sample matrix, including structurally related substances or endogenous components. frontiersin.orgresearchgate.net Methods are typically evaluated for specificity by analyzing blank samples and samples fortified with potential interfering substances. frontiersin.orgsrce.hr
For example, the selectivity of a validated LC method for FFA in channel catfish muscle was confirmed by assessing potential interference from florfenicol analogs like chloramphenicol and thiamphenicol, as well as other drugs or pesticides. merck-animal-health-usa.com No interference from endogenous materials has been observed in various matrices using validated LC-MS/MS methods. frontiersin.orgresearchgate.net The use of techniques like LC-MS/MS with multiple reaction monitoring (MRM) enhances selectivity by monitoring specific transitions for the analyte. mdpi.com Retention times and ion ratios are also used to confirm the identity of the analyte and ensure selectivity. researchgate.netnih.govresearchgate.net
Studies on Degradation Behavior and Stability of Florfenicol Amine
Degradation Products and Pathways
Florfenicol (B1672845) amine (FFA) is a principal degradation product of florfenicol (FF). nih.govcdnsw.comresearchgate.net The formation of florfenicol amine can occur through the hydrolysis of the amide bond in florfenicol. cdnsw.com Another proposed pathway for florfenicol biotransformation involves dechlorination, leading to monochloro florfenicol, which subsequently transforms into FFA. ijah.in A second pathway suggests hydroxylation to form florfenicol alcohol, followed by acetylation to florfenicol oxamic acid, and eventually yielding FFA. ijah.in Acid hydrolysis of florfenicol and its known metabolites has been shown to convert them to this compound. merck-animal-health-usa.com This acid hydrolysis step is often utilized in analytical methods to quantify total florfenicol residues by measuring the resulting this compound. merck-animal-health-usa.comresearchgate.net
Stability Under Stress Conditions
The stability of this compound has been investigated under various stress conditions, often in the context of studying the degradation of the parent compound, florfenicol.
Hydrolytic Stability
While florfenicol itself shows instability under acidic and alkaline hydrolysis conditions, particularly in solution, the focus of the provided information is on the formation of this compound via hydrolysis of florfenicol. nih.govcdnsw.comresearchgate.net Acid hydrolysis is a method used to convert florfenicol and its metabolites to this compound, suggesting that this compound is a product of hydrolysis rather than being inherently unstable to it in all contexts. merck-animal-health-usa.comresearchgate.net Studies on florfenicol hydrolysis indicate that degradation rates increase significantly below pH 5 and above pH 8 at elevated temperatures (50-60°C). nih.gov
Oxidative Stability
Florfenicol is reported to remain stable under oxidative stress conditions in both solid state and solution form. nih.govcdnsw.comresearchgate.net One study applying oxidative conditions (0.2% H₂O₂ at 40°C for 7 days) showed no degradation of florfenicol. researchgate.net While the stability of isolated this compound specifically under oxidative stress is not explicitly detailed in the provided snippets, the stability of its precursor (florfenicol) under these conditions is noted.
Photolytic Stability
Florfenicol shows instability under photolytic stress conditions, mainly in solution. nih.govcdnsw.comresearchgate.net Photodegradation of florfenicol can occur under UV-visible irradiation. ijah.inmdpi.com Exposure of florfenicol solutions to a 254 nm UV lamp resulted in significant degradation over time. royalsocietypublishing.org Similar behavior to temperature and humidity studies was observed for florfenicol exposure to light. cdnsw.com The superior stability of C-F bonds in florfenicol has been considered a factor hindering its degradation, and its degradation products, including this compound, may retain activity or toxicity. mdpi.com
Thermal Stability
Florfenicol at solid state remains stable against thermal stress. cdnsw.com However, in solution, exposure to elevated temperatures (80°C/95% RH for 10 days) resulted in slight degradation of florfenicol, yielding degradation products observed under hydrolytic conditions. cdnsw.com Another study indicated that only 7.5% of florfenicol degraded over 14 days at 75°C, and less than 20% degradation was observed over two hours at 100°C. researchgate.net These findings relate to the thermal stability of florfenicol, which is the precursor to this compound.
Heat-Lability in Food Processing
Studies evaluating the effect of cooking and storage on florfenicol and this compound residues in eggs indicate that both compounds are heat-labile. researchgate.netitjfs.comresearchgate.net While residue levels decreased with cooking (frying and boiling) and storage, they were still detectable after 28 days and after cooking for 1 and 5 minutes. researchgate.netitjfs.comresearchgate.net This suggests that while heat can lead to a significant decrease in this compound levels in food matrices, it may not result in complete decomposition under typical cooking conditions. researchgate.netitjfs.comresearchgate.net
Research on the Formation and Control of Florfenicol Amine Residues
Residue Depletion Studies in Edible Tissues
Residue depletion studies are essential for establishing withdrawal periods for veterinary drugs in food-producing animals, ensuring that residues in edible tissues fall below Maximum Residue Limits (MRLs) before products enter the food chain mdpi.com. Studies have investigated the depletion of florfenicol (B1672845) and florfenicol amine in various edible tissues of different animal species, including broiler chickens, cattle, swine, and fish mdpi.comacs.orgservice.gov.ukusgs.govnih.gov.
Research in broiler chickens has shown that florfenicol and this compound can persist in edible tissues such as muscle and liver for several days after the cessation of treatment mdpi.comacs.org. One study found that after multiple oral doses of florfenicol, concentrations of florfenicol and this compound persisted for 7 days in the kidney and liver of chickens acs.org. In tilapia, this compound was found to be rapidly eliminated from the edible fillet after withdrawal from medication, with depletion following first-order kinetics and an estimated half-life of 2.32 days usgs.gov.
The process of detecting florfenicol residues in edible livestock tissues often involves quantifying the residue levels by converting florfenicol into this compound through acid hydrolysis merck-animal-health-usa.comresearchgate.net. This approach provides a more accurate estimate of the total florfenicol-related residue level merck-animal-health-usa.com.
Claw Residues and Comparison with Other Tissues
Studies exploring the depletion behavior of florfenicol residues in broiler chicken claws are particularly relevant because claws can enter the food chain mdpi.comnih.gov. Research has indicated that florfenicol and this compound can be found in chicken claws at higher concentrations than in muscle and liver samples at various sampling points after treatment cessation mdpi.comnih.gov. In one study, the depletion time of florfenicol and this compound was set at 74 days in claws, based on a 95% confidence level and using the limit of detection as the cut-off point mdpi.com. This study demonstrated that residue concentrations of these analytes were detectable at greater concentrations in claws than in muscle and liver samples sourced from the same animals mdpi.com. In some instances, concentrations in claws were higher than the MRL for muscle tissue, even when residues in muscle and liver samples had declined below the limit of detection mdpi.com.
The limits of detection (LODs) and limits of quantification (LOQs) for florfenicol and this compound can vary depending on the tissue matrix and the analytical method used mdpi.com. For instance, in one study using LC-MS/MS, the LODs for both analytes were 50 µg/kg for claws and 20 µg/kg for muscle and liver mdpi.com. The LOQs for florfenicol were 56.8 µg/kg for claws, 25.2 µg/kg for muscle, and 22.1 µg/kg for liver, while the LOQs for this compound were 53.7 µg/kg for claws, 25.4 µg/kg for muscle, and 22.6 µg/kg for liver mdpi.com.
Here is a table summarizing typical LOQ values for florfenicol and this compound in different chicken tissues:
| Tissue | Analyte | LOQ (µg/kg) |
| Claws | Florfenicol | 56.8 |
| Claws | This compound | 53.7 |
| Muscle | Florfenicol | 25.2 |
| Muscle | This compound | 25.4 |
| Liver | Florfenicol | 22.1 |
| Liver | This compound | 22.6 |
Factors Influencing Residue Levels (e.g., Storage, Cooking)
Various factors can influence the levels of florfenicol and this compound residues in edible tissues, including storage conditions and cooking methods researchgate.netitjfs.com. Studies have evaluated the effects of storage and cooking on florfenicol and this compound residue levels in products such as eggs researchgate.netitjfs.comresearchgate.net.
Research on eggs has indicated that while residue levels may decrease over time during storage at different temperatures (room temperature and refrigerator), residues can still be present after an extended period, such as 28 days researchgate.netitjfs.comresearchgate.net. Cooking methods like frying and boiling have also been shown to cause a significant decrease in residue levels in eggs, suggesting that florfenicol and this compound residues are heat-labile researchgate.netitjfs.comresearchgate.net. However, even after cooking, residue levels may not be reduced enough for complete decomposition researchgate.netitjfs.comresearchgate.net.
It is important to note that while cooking processes can reduce the levels of amphenicols and their metabolites in meat, it cannot be assumed that these residues will always decrease to levels safe for consumer health, especially if the initial concentrations in raw meat are above the MRLs nih.gov. Cooking methods, time, and the food matrix are considered main factors influencing changes in residue levels nih.gov. Microwaving, in some instances, has been reported to cause an increase in drug residue concentrations nih.gov.
Regulatory Frameworks and Marker Residue Designation
Regulatory bodies worldwide establish frameworks to control veterinary drug residues in food products to protect public health hpc-standards.comservice.gov.uk. These frameworks often involve the designation of marker residues and the establishment of Maximum Residue Limits (MRLs) nih.govnih.goveuropa.eu.
This compound is commonly designated as the marker residue for florfenicol in various animal species nih.govmerck-animal-health-usa.com. This means that regulatory analysis for florfenicol residues in edible tissues focuses on quantifying the concentration of this compound, which is indicative of the total residue of the parent drug and its relevant metabolites nih.govmerck-animal-health-usa.com. This approach is based on the understanding that acid hydrolysis converts florfenicol and its known metabolites to this compound, allowing for a more accurate assessment of the total residue merck-animal-health-usa.com.
Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) regulate florfenicol and its metabolites hpc-standards.com.
Maximum Residue Limits (MRLs)
Maximum Residue Limits (MRLs) are the maximum concentrations of a veterinary drug residue that are legally permitted in food products obtained from an animal that has received the drug nih.goveuropa.eu. MRLs are established based on scientific assessments to ensure that the consumption of food containing residues at or below the limit is safe for consumers hpc-standards.comservice.gov.uk.
The European Union has established MRLs for the sum of florfenicol and this compound residues in poultry destined for human consumption mdpi.com. These limits are set for various tissues: 100 μg/kg in muscle, 200 μg/kg in skin and fat, 750 μg/kg in kidney, and 2500 μg/kg in liver mdpi.com. For bovine, ovine, and caprine species, the MRLs for the sum of florfenicol and this compound are 200 μg/kg in muscle, 3000 μg/kg in liver, and 300 μg/kg in kidney service.gov.ukeuropa.eueuropa.eu. In swine, the MRLs are 300 μg/kg in muscle and 500 μg/kg in liver service.gov.ukeuropa.eu. For catfish, the tolerance for this compound (marker residue) in muscle is 1 ppm (1000 µg/kg) ecfr.gov. For freshwater-reared warmwater finfish (other than catfish) and salmonids, the tolerance in muscle/skin is also 1 ppm ecfr.gov.
Here is a table summarizing some established MRLs for the sum of florfenicol and this compound (or this compound as the marker residue) in different animal tissues according to EU and US regulations:
| Animal Species | Target Tissue | MRL (µg/kg or ppm) | Regulatory Body |
| Poultry | Muscle | 100 µg/kg | EU |
| Poultry | Skin and fat | 200 µg/kg | EU |
| Poultry | Kidney | 750 µg/kg | EU |
| Poultry | Liver | 2500 µg/kg | EU |
| Bovine, Ovine, Caprine | Muscle | 200 µg/kg | EU, GB |
| Bovine, Ovine, Caprine | Liver | 3000 µg/kg | EU, GB |
| Bovine, Ovine, Caprine | Kidney | 300 µg/kg | EU, GB |
| Porcine | Muscle | 300 µg/kg | EU, GB |
| Porcine | Liver | 500 µg/kg | EU, GB |
| Cattle | Liver | 3.7 ppm | US FDA |
| Cattle | Muscle | 0.3 ppm | US FDA |
| Swine | Liver | 2.5 ppm | US FDA |
| Swine | Muscle | 0.2 ppm | US FDA |
| Catfish | Muscle | 1 ppm | US FDA |
| Freshwater-reared warmwater finfish (other than catfish) and salmonids | Muscle/skin | 1 ppm | US FDA |
Note: MRLs for EU and GB are for the sum of florfenicol and this compound. Tolerances for US FDA are for this compound as the marker residue.
Strategies for Residue Mitigation and Control
Strategies for mitigating and controlling this compound residues primarily focus on the responsible use of florfenicol in veterinary medicine and robust residue monitoring programs researchgate.netiaea.orgfrontiersin.org. Adherence to established withdrawal periods is a critical measure to ensure that residue levels deplete to below MRLs before animals or their products enter the food chain .
Effective residue control programs involve routine monitoring of veterinary drug residues in animals and animal products iaea.orgfrontiersin.org. This is typically carried out at the slaughter phase, where animal tissue is sampled and analyzed frontiersin.org. On-farm sampling of matrices like urine, milk, or eggs, depending on the animal type, can also be part of monitoring efforts frontiersin.org. Novel analytical strategies, including the analysis of antibiotic residues in non-invasive matrices like feathers, have been explored as potential tools for monitoring antibiotic use and contributing to prudent use frontiersin.org.
Synthesis and Characterization of Florfenicol Amine for Research Purposes
Synthetic Routes and Methods
Several synthetic approaches exist for preparing florfenicol (B1672845) amine, often derived from florfenicol itself or related precursors. One method involves the hydrolysis of florfenicol under alkaline conditions in the presence of a protonic solvent google.comwipo.int. This process is described as simple, yielding a product with high purity without extensive purification, and offering high yield and low preparation cost google.com. Alkaline substances such as sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and sodium bicarbonate can be used, with protonic solvents including water, methanol (B129727), ethanol, and isopropanol (B130326) google.com.
Another route described in patent literature involves starting from D-4-Methylsulfonylphenyl serine ethyl ester, followed by a series of reactions including reduction, oxazoline (B21484) formation, fluorination, hydrolysis, and dichloro acetylation to obtain florfenicol, from which florfenicol amine can be derived google.com. A specific example details the synthesis of (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol (this compound) by dissolving a dihydrooxazole intermediate in methanol, adding aqueous KOH solution, heating, and refluxing. The product is then extracted, dried, and recrystallized google.com.
Chemo-enzymatic approaches are also being explored for the stereoselective synthesis of intermediates of florfenicol, which could potentially be adapted for this compound synthesis. One study describes a one-pot asymmetric synthesis of an aminodiol intermediate using engineered transketolase and ω-transaminase enzymes, achieving high stereoselectivity acs.org. While this specific study focuses on an aminodiol precursor to florfenicol, it highlights the potential for enzymatic methods in generating chiral intermediates relevant to this compound synthesis.
A synthesis method for stable-isotope labeled this compound uses florfenicol as a raw material, hydrolyzing it to obtain this compound, and then performing hydrogen-deuterium exchange under alkaline conditions wipo.int. This method is noted for its short route, high atom utilization, high yield, and the use of cheap and readily available raw materials, producing labeled this compound with high chemical purity and deuterium (B1214612) isotope abundance (≥98.0%) for use as an internal standard in analysis wipo.int.
Characterization of Synthesized Compounds
Characterization of synthesized this compound is critical to confirm its identity, purity, and structural integrity for research applications, particularly when used as an analytical standard researchgate.netbsb-muenchen.deresearchgate.netnih.gov. Common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) researchgate.netbsb-muenchen.deresearchgate.netnih.gov.
¹H and ¹³C NMR spectroscopy are used to elucidate the structural details of this compound, confirming the presence and arrangement of atoms and functional groups researchgate.netresearchgate.netnih.gov. HRMS provides accurate mass measurements, which can confirm the molecular formula of the synthesized compound researchgate.netnih.gov.
HPLC is widely used to determine the purity of synthesized this compound and as a quantitative analytical method researchgate.netgoogle.comgoogle.comnih.govfrontiersin.orgnih.gov. Purity can be confirmed by quantitative NMR researchgate.netnih.gov. UV/Vis spectrophotometry is also employed, with this compound (hydrochloride) showing characteristic maximum absorbance at 222, 265, and 272 nm caymanchem.com.
Research findings often include data on the purity and spectroscopic characteristics of synthesized this compound when it is used as a reference standard. For instance, studies validating analytical methods for florfenicol and its metabolites report the purity of the this compound standard used nih.gov. One study reported a purity of ≥95% for this compound (hydrochloride) supplied as a crystalline solid caymanchem.com. Another study using this compound as an analytical standard reported a purity of 97.97% nih.gov.
Interactive Data Table: Purity and Spectroscopic Data for this compound (Hydrochloride)
| Property | Value | Source |
| Purity | ≥95% | caymanchem.com |
| Purity | 97.97% | nih.gov |
| UV/Vis λmax | 222, 265, 272 nm | caymanchem.com |
| Physical Form | Crystalline solid | caymanchem.com |
| Storage | -20°C | caymanchem.com |
| Stability | ≥4 years (at -20°C) | caymanchem.com |
| Solubility (Ethanol) | ~30 mg/mL | glpbio.comcaymanchem.com |
| Solubility (DMSO) | ~20 mg/mL | glpbio.comcaymanchem.com |
| Solubility (DMF) | ~20 mg/mL | glpbio.comcaymanchem.com |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | glpbio.comcaymanchem.com |
The characterization data are essential for establishing the suitability of synthesized this compound as a reliable standard for quantitative analysis in various research applications, such as pharmacokinetic studies and residue monitoring researchgate.netbsb-muenchen.deresearchgate.netnih.gov.
Advanced Research Topics and Emerging Trends
Role in Antimicrobial Resistance Development
Antimicrobial resistance (AMR) is a significant global health concern, and the use of antibiotics in veterinary medicine contributes to the development and spread of resistance. While florfenicol (B1672845) amine itself does not possess antimicrobial activity, its presence is intrinsically linked to the use of florfenicol, which can exert selective pressure leading to the emergence of resistant bacterial strains. Research in this area focuses on understanding how the use and persistence of florfenicol, and consequently its metabolite florfenicol amine, contribute to the resistome.
Studies have shown that the widespread use of florfenicol, particularly in intensive farming and aquaculture, has accelerated the development and spread of bacterial resistance to this antibiotic mdpi.comresearchgate.net. This phenomenon affects both veterinary and human medicine, as bacteria with florfenicol-resistant genes have been identified in both animal and human populations mdpi.com. The presence of florfenicol in the environment, often resulting from animal excretion, can exert selective pressure on microbial communities, favoring the survival and proliferation of resistant bacteria mdpi.comresearchgate.net.
Florfenicol Resistance Genes (FRGs)
Resistance to florfenicol is primarily mediated by specific genes. The floR gene is one of the earliest discovered and most widespread florfenicol resistance genes, mainly mediating resistance in Gram-negative bacteria mdpi.comnih.gov. This gene encodes a membrane-associated protein that functions as an efflux pump, actively transporting florfenicol out of the bacterial cell nih.gov. The floR gene has been found on both chromosomes and plasmids, and plasmids carrying this gene can be transferred between bacteria, contributing to the horizontal spread of resistance mdpi.comnih.gov.
Other florfenicol resistance genes include fexA and fexB, which are phenicol-specific exporter genes found in Gram-positive cocci like Staphylococcus lentus nih.govfrontiersin.org. The cfr gene is another resistance gene that confers resistance not only to florfenicol but also to other antimicrobial classes like phenicols, lincosamides, pleuromutilins, and streptogramin A nih.gov. The optrA gene is involved in bacterial resistance to amide alcohols and oxazolidinones, including florfenicol mdpi.comnih.gov. These genes can be located on mobile genetic elements such as plasmids and transposons, facilitating their dissemination among bacterial populations nih.govnih.gov.
Research indicates that the abundance of these resistance genes can increase in environments exposed to florfenicol. For instance, studies in aquatic microcosm models have shown that the addition of florfenicol can lead to an increased abundance of the floR and optrA genes in water and sediment mdpi.com. The presence and dissemination of these FRGs are a major concern, highlighting the need for responsible antibiotic use to mitigate the development and spread of resistance.
Interaction with Environmental Microorganisms and Microbiome Dynamics
The presence of florfenicol and its metabolite this compound in the environment, primarily through animal waste, can significantly impact environmental microorganisms and the dynamics of various microbiomes. Research explores the fate of these compounds in different environmental compartments and their effects on microbial communities.
Florfenicol can persist in aquatic environments, with varying half-lives in water and sediment depending on the concentration nih.gov. While one study in a simulated aquatic ecosystem did not detect this compound nih.gov, other research confirms its presence as a metabolite in various matrices. The presence of florfenicol in the environment exerts selective pressure on microbial populations, potentially altering community structure and promoting the proliferation of resistant bacteria mdpi.comresearchgate.net.
Studies have investigated the effects of florfenicol on the gut microbiome of animals. Florfenicol treatment can lead to intestinal dysbiosis, characterized by a decrease in the abundance of beneficial bacteria genera nih.govnih.gov. This disturbance in the microbiome can potentially impact animal health and may contribute to the emergence of resistance genes nih.gov. The impact of florfenicol on the bacterial community structure in water has been shown to be greater than in sediment in some studies mdpi.com. Florfenicol can also affect specific microbial functions, such as denitrification, which is crucial for nitrogen cycling in aquatic ecosystems nih.govfrontiersin.org.
Application of Advanced Analytical Techniques
Accurate and sensitive detection and quantification of this compound are essential for monitoring tissue residues, conducting pharmacokinetic studies, and assessing environmental contamination. Advanced analytical techniques play a crucial role in these investigations.
Various chromatographic and mass spectrometric methods have been developed and refined for the analysis of florfenicol and this compound in different matrices, including animal tissues, eggs, serum, seminal plasma, water, and feed nih.govnih.govnih.govnih.govmdpi.comrsc.orgresearchgate.net. Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS) are commonly employed nih.govnih.govnih.govnih.govmdpi.comrsc.org. LC-MS/MS is frequently used for the simultaneous detection and quantification of florfenicol and its metabolites due to its sensitivity and specificity nih.govnih.gov.
Sample preparation techniques, such as protein precipitation and accelerated solvent extraction (ASE), are often used to extract analytes from complex matrices before analysis nih.govmdpi.com. ELISA methods, including indirect competitive ELISA and chemiluminescent ELISA, have also been developed for the detection of this compound residues, offering simpler and more convenient screening methods compared to labor-intensive instrumental techniques acs.orgnih.govrsc.org. These advanced analytical techniques enable researchers to accurately measure this compound concentrations, which is vital for pharmacokinetic studies, residue depletion studies, and environmental monitoring.
Bioavailability and Tissue Residues in Specific Animal Models
Understanding the bioavailability and tissue distribution of florfenicol, and the subsequent formation and depletion of its metabolite this compound, is critical for determining appropriate withdrawal periods and ensuring food safety. Research in this area focuses on studying the pharmacokinetics and residue depletion of florfenicol and this compound in various animal species.
This compound is a major metabolite detected in the tissues of various food-producing animals, including chickens, cattle, pigs, sheep, and fish mdpi.comfera.co.uke-jvc.org. It is often used as the marker residue for regulatory purposes acs.orgmdpi.comfera.co.uk. Studies in different animal models have investigated the pharmacokinetics of florfenicol and the appearance and depletion of this compound in plasma and various tissues.
For example, studies in dogs and rabbits have characterized the pharmacokinetics of both florfenicol and this compound after intravenous and oral administration of florfenicol nih.govnih.gov. This compound has been detected in plasma after both administration routes nih.govnih.gov. In broiler chickens, this compound has been detected in plasma and is a major metabolite found in edible tissues e-jvc.org. Residue depletion studies in broiler chickens have shown that florfenicol and this compound can persist in tissues like claws at higher concentrations than in muscle and liver at certain time points mdpi.com.
In sheep, this compound has been measured in liver, muscle, and kidney, with varying half-lives depending on the tissue researchgate.net. Studies in donkeys have also investigated the pharmacokinetics of florfenicol and this compound in plasma, urine, and feces after oral administration frontiersin.org. The bioavailability of florfenicol can vary depending on the animal species and formulation nih.govnih.govfrontiersin.org.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting florfenicol amine in animal-derived foods, and how do they differ in sensitivity?
- Methodology :
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for detecting this compound due to its high sensitivity (LOQ: 0.05–0.1 mg/kg) and specificity. Sample preparation involves solid-phase extraction (SPE) with recoveries of 81.2–107% in pork .
- HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) offers a cost-effective alternative, achieving LOQs of 3.08–3.86 µg/kg in animal tissues but requires derivatization for fluorescence activation .
Q. How should sample preparation be optimized for this compound extraction in complex matrices like eggs or soil?
- Eggs : Use accelerated solvent extraction (ASE) with ethyl acetate/ammonium hydroxide (90:10, v/v) followed by acid hydrolysis to release bound residues. Recoveries reach 64.6–124.7% with RSD <25% .
- Soil : Ultrasonic extraction with acetone/water, followed by liquid-liquid partitioning using dichloromethane, achieves recoveries of 67.63–96.86% .
Q. What are the regulatory limits for this compound residues in food products, and how are they enforced globally?
- The EU and China set maximum residue limits (MRLs) at 0.1 mg/kg for this compound in muscle tissues. Compliance is verified via LC-MS/MS methods outlined in national standards (e.g., Chinese出入境检验检疫行业标准) .
Advanced Research Questions
Q. How do enantiomeric differences in florfenicol and its metabolite this compound affect residue quantification?
- Florfenicol exists as (−)- and (+)-enantiomers, but this compound is a single chiral metabolite. Enantiomer-specific analysis using chiral columns (e.g., Agilent SB-C18) is critical for accurate quantification, as (−)-florfenicol dominates in pork (248 µg/kg detected) .
- Contradiction Alert : Some studies report no enantiomeric conversion post-metabolism, while others suggest matrix-dependent chiral shifts. Method validation must include enantiomer-spiked controls .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are used to optimize florfenicol dosing in aquaculture, considering this compound’s activity?
- In Salmo salar, florfenicol’s efficacy against Piscirickettsia salmonis is modeled using plasma concentration-time curves. The sum of florfenicol and this compound (active metabolite) determines PK/PD indices like AUC/MIC .
- Dosing Challenge : this compound’s prolonged half-life in eggs (depletion studies show 10–14 days post-administration) necessitates species-specific withdrawal periods .
Q. How can environmental persistence of this compound in soil or water be quantified, and what are the ecological implications?
- Soil : SPE-HPLC with a photodiode array detector (LOD: 0.01–0.015 mg/kg) detects residues post-agricultural use. Acetonitrile-based mobile phases improve separation efficiency .
- Water : Hydrophilic interaction liquid chromatography (HILIC) paired with MS/MS achieves sub-ppb detection, critical for assessing runoff contamination .
Q. What strategies resolve matrix interference in multi-residue analysis of this compound alongside other amphenicols (e.g., chloramphenicol)?
- Use isotope-labeled internal standards (e.g., [²H₃]-florfenicol amine) to correct matrix effects in LC-MS/MS. For example, [²H₄]-florfenicol amine trifluoroacetate reduces ion suppression in beeswax .
- Method Comparison : ELISA shows cross-reactivity with thiamphenicol (15–20%), whereas LC-MS/MS avoids this via precise mass transitions (e.g., m/z 356→336 for this compound) .
Contradictions and Open Challenges
- Data Discrepancy : Recovery rates for this compound in soil vary widely (67–97%) due to organic matter content. Standardized extraction protocols are lacking .
- Regulatory Gaps : While the EU mandates summing florfenicol and its metabolites for MRLs, some regions only monitor this compound, risking underestimation of total residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
